molecular formula C8H9N3 B15124719 (R)-6-(1-aminoethyl)nicotinonitrile

(R)-6-(1-aminoethyl)nicotinonitrile

Cat. No.: B15124719
M. Wt: 147.18 g/mol
InChI Key: FRRKLZBAPHATAJ-UHFFFAOYSA-N
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Description

®-6-(1-aminoethyl)nicotinonitrile is a chiral compound with significant importance in various scientific fields. It is a derivative of nicotinonitrile, featuring an aminoethyl group at the 6-position. This compound is known for its applications in organic synthesis and as a building block in the development of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-(1-aminoethyl)nicotinonitrile typically involves the asymmetric synthesis of α-chiral primary amines. One common method is the catalytic asymmetric synthesis, which employs chiral catalysts to achieve high enantioselectivity. For instance, the direct catalytic asymmetric synthesis of α-chiral primary amines can be achieved using biomimetic chemocatalysis inspired by enzymatic transaminations .

Industrial Production Methods

Industrial production of ®-6-(1-aminoethyl)nicotinonitrile may involve large-scale catalytic processes. These processes are designed to be atom-economical and cost-effective, often utilizing heterogeneous transition metal catalysts for the hydrogenation of nitriles and reductive amination of carbonyl compounds .

Chemical Reactions Analysis

Types of Reactions

®-6-(1-aminoethyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Mechanism of Action

The mechanism of action of ®-6-(1-aminoethyl)nicotinonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-6-(1-aminoethyl)nicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile ring, which imparts distinct chemical and biological properties. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical development .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

6-(1-aminoethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C8H9N3/c1-6(10)8-3-2-7(4-9)5-11-8/h2-3,5-6H,10H2,1H3

InChI Key

FRRKLZBAPHATAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)C#N)N

Origin of Product

United States

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